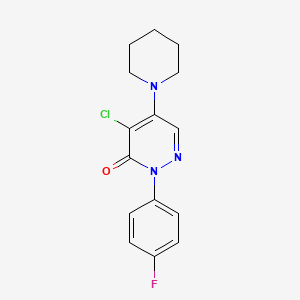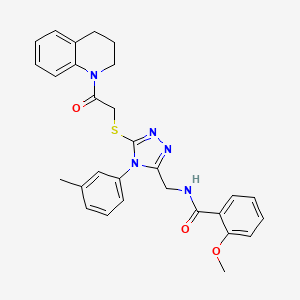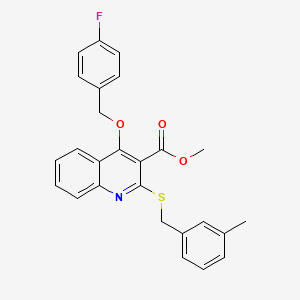
Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate is a synthetic compound that has been used in various scientific research studies. It is also known as MFQC and belongs to the class of quinoline-based compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Studies on quinoline derivatives, including compounds structurally related to Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate, have highlighted their synthesis and transformations for potential applications in medicinal chemistry. Quinoline derivatives are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying biological systems. They are also explored for their potential as antioxidants and radioprotectors due to their unique structural features (Aleksanyan & Hambardzumyan, 2013).
Potential Biological Activities
- Research into the methylation of related quinoline carboxylates has revealed their potential as inhibitors of Hepatitis B Virus (HBV) replication. Experimental studies confirmed that these compounds exhibited significant inhibition of HBV replication in vitro, suggesting their potential therapeutic applications (Kovalenko et al., 2020).
- Another study has developed novel routes to quinoline-2-carboxylates, showcasing a wide range of functional groups that could be tolerated. This methodology opens up possibilities for the pharmaceutical industry by allowing the synthesis of diverse quinoline derivatives with potential drug-like properties (Wang et al., 2018).
Antimycobacterial Properties
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and their derivatives were synthesized and evaluated for their anti-tuberculosis (TB) activities. The study indicated that these compounds showed promising anti-TB activity against various strains of Mycobacterium tuberculosis, highlighting their potential as new agents in TB treatment. Molecular docking studies further supported their mechanism of action by showing binding affinities to target proteins (Venugopala et al., 2020).
Optical and Fluorescent Properties
- The synthesis of substituted 4-oxo-4H-quinolizine-3-carboxylic acids and their evaluation as Mg2+ selective, fluorescent indicators demonstrate the versatility of quinoline derivatives in biochemical sensing and imaging. These compounds have shown promise as the first Mg2+-selective, ratioable fluorescent indicators, offering a new tool for intracellular Mg2+ measurements with minimal interference from other ions (Otten et al., 2001).
Propriétés
IUPAC Name |
methyl 4-[(4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3S/c1-17-6-5-7-19(14-17)16-32-25-23(26(29)30-2)24(21-8-3-4-9-22(21)28-25)31-15-18-10-12-20(27)13-11-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLZCFCNBAJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)
![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)
![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)

methanone](/img/structure/B2432712.png)

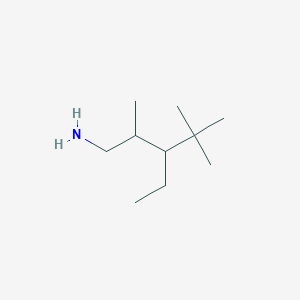

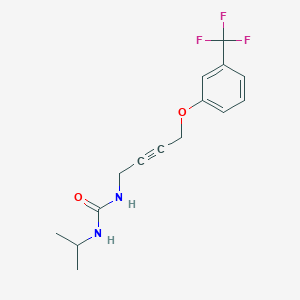
![5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2432724.png)
